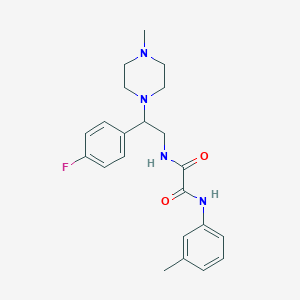

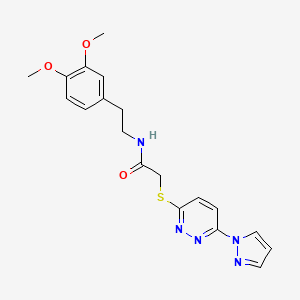

![molecular formula C19H19N5O3S B2811677 N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide CAS No. 1147753-13-6](/img/structure/B2811677.png)

N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing three nitrogen atoms in the ring. These compounds are known for their diverse biological activities, including anticancer properties .

Chemical Reactions Analysis

1,2,4-Triazole derivatives can participate in various chemical reactions, especially those involving the triazole ring. They can act as ligands in coordination chemistry, undergo substitution reactions, and more .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

Research on similar compounds to N-[4-[[(E)-2-Phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide has shown advancements in synthetic methodologies. The base-induced synthesis of N-dialkylaminomethyl-2H-1,2,3-triazoles from N-sulfonyl-1,2,3-triazoles represents a novel reaction mode, indicating potential pathways for synthesizing related compounds (Yu Jiang et al., 2016). Additionally, the synthesis of bicyclic imidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives from N-cyanolactam 2-imines showcases versatile NCNC building blocks for generating partially saturated bicyclic compounds, providing insight into the structural modification possibilities of triazoles (M. Pätzel et al., 1991).

Biological Activity

The exploration of biological activities in compounds structurally related to this compound is extensive. One study on the synthesis and antimicrobial activities of 1,2,4-triazole and 1,3,4-thiadiazole derivatives of 5-amino-2-hydroxybenzoic acid revealed significant antibacterial and antifungal activity, hinting at the therapeutic potential of triazole compounds (S. Hussain et al., 2008). Another research effort synthesized sulfonamide-tagged 1,2,3-triazoles, which demonstrated potent antibacterial activity, further supporting the value of triazole derivatives in developing new antimicrobial agents (C. Kaushik et al., 2020).

Therapeutic Applications

The therapeutic applications of triazole derivatives, as illustrated by the synthesis of S-substituted derivatives of 1,2,4-triazol-3-thiol, have been evaluated for their potential in treating type II diabetes. This research demonstrates the importance of structural diversity in triazoles for discovering new drug candidates with potent α-glucosidase inhibitory activity (Aziz ur-Rehman et al., 2018).

Wirkmechanismus

While the exact mechanism of action would depend on the specific biological target, 1,2,4-triazole derivatives often work by interacting with enzymes or receptors in cells. For example, some 1,2,4-triazole derivatives have been found to inhibit the aromatase enzyme, which is involved in the synthesis of estrogen .

Safety and Hazards

Zukünftige Richtungen

Given the diverse biological activities of 1,2,4-triazole derivatives, this class of compounds is of significant interest in medicinal chemistry . Future research could involve the synthesis and testing of new derivatives, investigation of their mechanisms of action, and development of more effective and selective agents.

Eigenschaften

IUPAC Name |

N-[4-[[(E)-2-phenylethenyl]sulfonylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O3S/c1-15(24-14-20-13-21-24)19(25)22-17-7-9-18(10-8-17)23-28(26,27)12-11-16-5-3-2-4-6-16/h2-15,23H,1H3,(H,22,25)/b12-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJVLSHFOFMHLG-VAWYXSNFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=C(C=C1)NS(=O)(=O)C=CC2=CC=CC=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)NC1=CC=C(C=C1)NS(=O)(=O)/C=C/C2=CC=CC=C2)N3C=NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

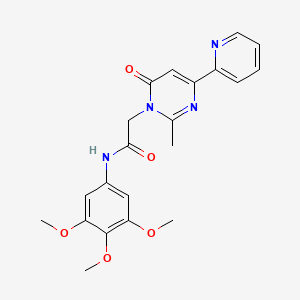

![5-(2-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2811597.png)

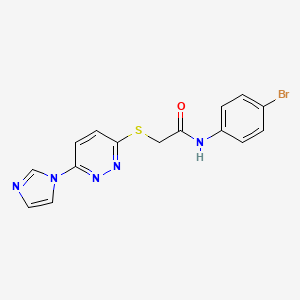

![N-(2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2811600.png)

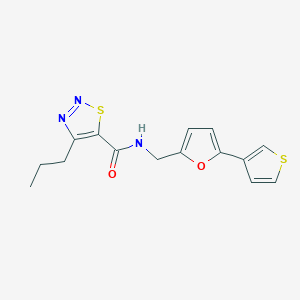

![1-[(5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino]-3-phenylpropan-2-ol](/img/structure/B2811608.png)

![N-[2-methoxy-4-[3-methoxy-4-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]phenyl]phenyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2811611.png)

![4-butyl-N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide](/img/structure/B2811614.png)

![5-Bromo-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]pyrimidin-2-amine](/img/structure/B2811615.png)

![5-bromo-N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2811616.png)